molecular formula C20H17N5O2S B2674347 N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-50-0

N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2674347
CAS No.: 852372-50-0
M. Wt: 391.45
InChI Key: UAZRXICYFVSLQF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

The synthesis of N-aryl substituted phenyl acetamide analogs, including derivatives similar to the compound , has been explored for their anticancer and antimicrobial activities. For example, certain analogs demonstrated inhibition activity against the HCT 116 cancer cell line, showing potential as anticancer agents. Additionally, these compounds were screened for their antimicrobial activities, indicating their broader therapeutic potential (Kumar et al., 2019).

Inhibitory Activity Against PI3Ks and Anticancer Effects

Modifications of related triazolo and pyridazine compounds have shown remarkable anticancer effects. By replacing certain groups within these molecules, synthesized derivatives displayed potent antiproliferative activities against several human cancer cell lines and reduced acute oral toxicity. These findings suggest that such compounds can serve as potent inhibitors of PI3Ks and mTOR, highlighting their significance in cancer therapy (Wang et al., 2015).

Insecticidal Assessment

Research into incorporating a thiadiazole moiety into various heterocycles, including triazolo and pyridazine derivatives, has shown promising insecticidal properties against the cotton leafworm, Spodoptera littoralis. This application suggests the potential of these compounds in agricultural pest management (Fadda et al., 2017).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-10-6-5-9-15(16)21-18(26)13-28-19-12-11-17-22-23-20(25(17)24-19)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZRXICYFVSLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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